1-[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine -

1-[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine

Catalog Number: EVT-5065444
CAS Number:
Molecular Formula: C22H22ClN5O
Molecular Weight: 407.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Chitosan Encapsulated CPNT: Chitosan nanoparticles containing CPNT were synthesized using an ionic gelation method. Different chitosan amounts were used to achieve varying drug:polymer ratios. []
  • AMG 337: While the specific synthetic route for AMG 337 is not detailed in the abstract, the study mentions its discovery within a broader drug discovery effort targeting the MET kinase. []
  • Pyrazoline Derivative (EMP-1): EMP-1 was synthesized using a one-pot, three-component reaction involving 2-chloroacetophenone, 2-methoxybenzaldehyde, and 4-hydrazinylbenzenesulfonamide. The reaction was facilitated by microwave irradiation using a Monowave 50 instrument, resulting in a high yield of 91%. []
Molecular Structure Analysis
  • Chitosan Encapsulated CPNT: The study investigated chitosan nanoparticles encapsulating the water-insoluble drug 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy) methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CPNT). While the specific structure of encapsulated CPNT wasn't detailed, the study focused on the nanoparticle's size and encapsulation efficiency. []
  • AMG 337: This compound, (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one, demonstrates a structure with a chiral center and incorporates a pyrazole ring linked to a triazolopyridine system. []
  • Pyrazoline Derivative (EMP-1): This study synthesized 4-(3-(2-chlorophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (EMP-1), a pyrazoline derivative. The spatial arrangement of EMP-1 was found to be similar to doxorubicin, a known anticancer agent, through molecular docking studies. []
Mechanism of Action
  • Chitosan Encapsulated CPNT: While the specific mechanism wasn't fully elucidated, the enhanced bioavailability and lower IC50 value of encapsulated CPNT compared to the non-encapsulated drug suggest improved cellular uptake and/or intracellular drug release. []
  • AMG 337: AMG 337 acts as a potent and selective inhibitor of the MET kinase. By blocking MET kinase activity, it disrupts downstream signaling pathways involved in cell proliferation, survival, and metastasis. []
  • NLRP3 Inflammasome Inhibitor NT-0249: NT-0249, or [(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide, inhibits the NLRP3 inflammasome, blocking the production of IL-1β, a key pro-inflammatory cytokine. []
  • Tubulin Polymerization Inhibitor 7d: Compound 7d, an N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative, inhibits tubulin polymerization. This disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and inducing apoptosis. []
Physical and Chemical Properties Analysis
  • Chitosan Encapsulated CPNT: The study analyzed the size distribution of chitosan encapsulated CPNT using dynamic laser light scattering and scanning electron microscopy (SEM). The mean particle size ranged from 117-122 nm, and an encapsulation efficiency of 75% was achieved using a drug:polymer ratio of 1:10. []
  • Di-Mannich Derivative of Curcumin Pyrazole: This study synthesized a novel di-Mannich derivative of curcumin pyrazole through a Mannich reaction. The water solubility of the derivative was found to be three times higher than that of curcumin pyrazole and curcumin. []
Applications
  • Chitosan Encapsulated CPNT: This research highlights the potential of chitosan nanoparticles for enhancing the bioavailability of water-insoluble drugs like CPNT, potentially improving their therapeutic efficacy in cancer treatment. []
  • AMG 337: As a potent MET inhibitor, AMG 337 shows promise for treating MET-driven cancers by inhibiting tumor growth. []
  • NLRP3 Inflammasome Inhibitor NT-0249: The NLRP3 inflammasome is implicated in various inflammatory diseases. NT-0249's preclinical efficacy in models of cryopyrin-associated periodic syndrome (CAPS) suggests its therapeutic potential for treating IL-1β-mediated disorders. []
  • Tubulin Polymerization Inhibitor 7d: By inhibiting tubulin polymerization, compound 7d demonstrates potential as an antiproliferative agent for cancer therapy. []
  • Acrizanib (LHA510): Acrizanib, a VEGFR-2 inhibitor, shows promise as a topical ocular therapy for neovascular age-related macular degeneration (wet AMD), potentially providing a less invasive treatment option compared to intravitreal injections. []

Relevant Structural Motifs and Chemical Classes

    • (Diaqua)hexakis(4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dionato-κ2O,O’)(μ-(1,4-dioxane))digadolinium (III) is a binuclear gadolinium complex incorporating a pyrazole moiety within its structure. []
    • The paper discussing 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone and 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(3,4,5-trimethoxyphenyl)propenone highlights the structural features of these pyrazole-containing chalcones. []

Properties

Product Name

1-[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine

IUPAC Name

N-[[3-(2-chlorophenyl)-1-(4-methoxyphenyl)pyrazol-4-yl]methyl]-1-(1-methylpyrazol-4-yl)methanamine

Molecular Formula

C22H22ClN5O

Molecular Weight

407.9 g/mol

InChI

InChI=1S/C22H22ClN5O/c1-27-14-16(12-25-27)11-24-13-17-15-28(18-7-9-19(29-2)10-8-18)26-22(17)20-5-3-4-6-21(20)23/h3-10,12,14-15,24H,11,13H2,1-2H3

InChI Key

MYDDSFIDPDHOBB-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)CNCC2=CN(N=C2C3=CC=CC=C3Cl)C4=CC=C(C=C4)OC

Canonical SMILES

CN1C=C(C=N1)CNCC2=CN(N=C2C3=CC=CC=C3Cl)C4=CC=C(C=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.